molecular formula C22H17N3O3 B2809115 N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 874950-25-1

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2809115
CAS No.: 874950-25-1
M. Wt: 371.396
InChI Key: XTVLKKGWDRIZBB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 4-acetamidophenyl group.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14(26)23-17-8-10-18(11-9-17)24-22(27)16-7-12-20-19(13-16)21(28-25-20)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVLKKGWDRIZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-acetamidophenylamine, which is then reacted with 3-phenyl-2,1-benzoxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Properties and Structure

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has the following chemical characteristics:

  • Molecular Formula : C22H17N3O3
  • Molecular Weight : 371.3887 g/mol
  • CAS Number : 874950-25-1

The structure features a benzoxazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of inflammatory cytokines such as IL-1β and IL-6. These findings suggest that such compounds can be effective in treating conditions characterized by chronic inflammation, including autoimmune diseases and certain cancers .

Anticancer Potential

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells by disrupting cellular processes and altering microRNA expression profiles. For example, studies have highlighted the ability of benzoxazole compounds to modify miRNA expression significantly, which is crucial in regulating cell growth and apoptosis pathways .

Case Study 1: Inhibition of Cytokines

A study focusing on the anti-inflammatory effects of similar benzoxazole derivatives demonstrated that specific compounds significantly reduced the mRNA levels of pro-inflammatory cytokines in liver cells exposed to lipopolysaccharides (LPS). The compounds were found to lower the expression levels of IL-6, IL-1β, and TNF-α without causing hepatotoxicity, indicating their potential for therapeutic use in inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments with A549 lung cancer cells revealed that this compound exhibited notable cytotoxicity. The compound induced significant DNA damage leading to apoptosis in these cells. Further analysis indicated alterations in miRNA expression that corresponded with increased apoptotic activity .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

BG14891 (N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide)

  • Structural Similarity: Shares the 3-phenyl-2,1-benzoxazole-5-carboxamide backbone but replaces the 4-acetamidophenyl group with a hexahydrocinnolin-ethyl substituent.
  • Molecular weight differences (414.4565 vs. 414.4565 g/mol for the target compound) indicate identical core contributions but divergent substituent masses .

N-((3-(4-acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide

  • Shared Substituent : Both compounds feature the 4-acetamidophenyl group, suggesting synthetic accessibility via similar intermediates.
  • NMR data (1H and 13C in DMSO-d6) confirm structural assignments, a method applicable to the target compound’s characterization .

Polymorphism and Thermal Stability

3-Phenyl-2:4-thiazolidione

  • Polymorphic Behavior : Exists in two enantiotropic forms (m.p. 143–144°C and 147–148°C), with stability dependent on temperature and solvent (glacial acetic acid vs. aqueous).
  • SHELX software, widely used for small-molecule refinement, could elucidate such structural nuances .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Primary Application Reference
Target Compound Benzoxazole 4-Acetamidophenyl 414.4565 Pharmaceutical (potential)
BG14891 Benzoxazole Hexahydrocinnolin-ethyl 414.4565 Research chemical
Rivaroxaban Impurity Oxazolidinone 4-Acetamidophenyl, Chlorothiophene N/A Degradation product
3-Phenyl-2:4-thiazolidione Thiazolidione Phenyl ~177.2 Polymorphism study
Ethyl 3-phenyl-2,3-epoxybutanoate Epoxy ester Phenyl 206.2 Fragrance industry

Biological Activity

N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is noted for its unique structural characteristics, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole ring fused with phenyl and acetamidophenyl groups. This configuration is significant for its biological interactions and mechanisms of action.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers, which is crucial for preventing cellular damage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins.

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced the production of pro-inflammatory markers such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values indicated effective inhibition at low concentrations, suggesting strong anti-inflammatory potential .
  • Anticancer Activity :
    • In vitro studies revealed that this compound induced apoptosis in MCF cell lines. Flow cytometry results indicated a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer agent .
  • Antioxidant Activity :
    • The compound was shown to reduce levels of reactive oxygen species (ROS) in cellular models, contributing to its proposed protective effects against oxidative stress .

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-Acetamidophenol (Paracetamol)Analgesic, AntipyreticCOX inhibition
N-(4-acetamidophenyl)-indomethacin amideCOX-2 InhibitionSelective COX inhibition
This compoundAnti-inflammatory, AnticancerEnzyme inhibition and receptor modulation

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from 4-acetamidophenylamine and 3-phenyl-2,1-benzoxazole-5-carboxylic acid. Common reagents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of precursors like N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl bromoacetate, followed by Knoevenagel reactions with aromatic aldehydes to introduce arylidene groups . Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclocondensation to avoid side reactions.
  • Solvent selection : Use anhydrous ethanol or THF to enhance reaction efficiency.
  • Catalytic base : Potassium carbonate or triethylamine improves cyclization yields.
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use multi-spectroscopic analysis :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., acetamidophenyl proton signals at δ 2.1 ppm for CH3_3, δ 7.3–7.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 428.1521 for C24 _{24}H20 _{20}N3 _{3}O3 _{3}) .
  • X-ray crystallography (if crystalline): Resolve benzoxazole ring geometry and hydrogen bonding networks .

Q. What are the primary physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity.
  • pH-dependent stability : Degrades at pH < 3 (acidic cleavage of acetamide) or pH > 10 (benzoxazole ring hydrolysis). Use buffered solutions (pH 6–8) for biological assays .
  • Thermal stability : TGA shows decomposition above 250°C, suitable for high-temperature reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) impact its biological activity?

Methodological Answer:

  • Halogenation : Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl) increases metabolic stability and enhances binding to hydrophobic enzyme pockets (e.g., factor Xa inhibition) .
  • Arylidene derivatives : Knoevenagel-derived 5-arylidene analogs show improved anticancer activity (IC50 _{50} 2.5–8.7 μM in MCF-7 cells) due to π-π stacking with DNA .
  • Comparative SAR : Replace benzoxazole with thiadiazole () to assess changes in cytotoxicity and solubility.

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times (48–72 hrs) to minimize variability .
  • Mechanistic validation : Perform kinase profiling (e.g., Eurofins KinaseScan) to confirm target specificity (e.g., factor Xa vs. off-target kinases) .
  • Data normalization : Express IC50 _{50} values relative to positive controls (e.g., doxorubicin) and account for solvent effects (DMSO < 0.1% v/v) .

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with factor Xa (PDB: 1FJS). The benzoxazole core occupies the S1 pocket, while the acetamidophenyl group forms hydrogen bonds with Tyr228 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. RMSD < 2.0 Å indicates robust binding .
  • QSAR models : Derive predictive equations for IC50 _{50} using descriptors like polar surface area and H-bond acceptors .

Q. What analytical techniques identify degradation products under stressed conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm, 48 hrs) or 0.1M HCl/NaOH (70°C, 24 hrs).
  • LC-MS/MS : Detect major degradants (e.g., hydrolyzed benzoxazole at m/z 285.0984) using a C18 column and 0.1% formic acid gradient .
  • Stability-indicating assays : Validate HPLC methods (USP tailing factor < 2.0) to quantify intact compound vs. impurities .

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